N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide

Physicochemical profiling Ligand design Kinase inhibitor selectivity

This unique dicyclopropyl-pyrazole carboxamide features a cyclohexane terminus, making it structurally distinct from common pyrazine- or phenyl-linked analogs. It is a critical tool for researchers mapping pharmacophore requirements in CRAC channel versus JAK2 kinase inhibition. Its saturated, flexible cyclohexane ring offers different conformational and lipophilic profiles (XLogP3-AA = 2.7) compared to planar aromatic variants, enabling precise SAR studies. To ensure experimental reproducibility in target engagement assays, verify the carboxamide substituent.

Molecular Formula C18H27N3O
Molecular Weight 301.434
CAS No. 2320224-29-9
Cat. No. B2509057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide
CAS2320224-29-9
Molecular FormulaC18H27N3O
Molecular Weight301.434
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C18H27N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h12-15H,1-11H2,(H,19,22)
InChIKeyYXQBSJUOKMRZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide (CAS 2320224-29-9) – Procurement-Relevant Compound Profile


N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide (CAS 2320224-29-9) is a synthetic small molecule (C₁₈H₂₇N₃O; MW 301.4 g/mol) composed of a 3,5-dicyclopropyl-1H-pyrazole core linked via an ethylene spacer to a cyclohexanecarboxamide moiety [1]. The compound belongs to the broader structural class of dicyclopropyl-pyrazole carboxamides, a scaffold recognized in patent literature for modulating calcium release-activated calcium (CRAC) channels and Janus kinase 2 (JAK2) [2]. Its computed XLogP3-AA of 2.7, single hydrogen bond donor, and two hydrogen bond acceptors define a physicochemical profile distinct from closely related pyrazine- and phenyl-linked analogs that populate this chemical space [1].

Why Generic Substitution Fails for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide (2320224-29-9)


Substituting this compound with superficially similar dicyclopropyl-pyrazole carboxamides is inadvisable because the carboxamide head group identity—cyclohexane, pyrazine, or substituted phenyl—profoundly alters hydrogen-bonding capacity, conformational flexibility, and lipophilicity, thereby governing target engagement and selectivity [1]. The cyclohexanecarboxamide terminus introduces six rotatable bonds and a saturated cyclic hydrocarbon that cannot be mimicked by aromatic pyrazine or phenyl carboxamide variants, which adopt planar geometries with markedly different electronic profiles [1]. These structural differences translate into divergent binding modes: pyrazine-linked analogs are described in vendor and patent disclosures as JAK2-directed, whereas phenyl-linked analogs appear in CRAC channel modulator patents [2]. Procurement of a generic “dicyclopropyl-pyrazole” without verifying the carboxamide substituent thus risks delivering a compound with an unintended biological target profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide (2320224-29-9)


Carboxamide Head-Group Identity: Cyclohexane vs. Pyrazine vs. Phenyl – Physicochemical Differentiation

The cyclohexanecarboxamide head group of CAS 2320224-29-9 confers a computed XLogP3-AA of 2.7, whereas the closest pyrazine-2-carboxamide analog (N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide) carries a more polar heteroaryl amide that lowers lipophilicity and adds an extra hydrogen bond acceptor [1]. The cyclohexane ring introduces a saturated, flexible six-carbon cycle (6 rotatable bonds total) versus the rigid, planar pyrazine ring, altering conformational entropy and potential for induced-fit binding [1]. Additionally, N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-substituted CRAC modulators disclosed in WO 2011/042797 connect the pyrazole core to the carboxamide via a para-phenylene linker, producing an extended aromatic system absent in the ethylene-linked cyclohexanecarboxamide [2].

Physicochemical profiling Ligand design Kinase inhibitor selectivity

Ethylene-Linked Scaffold vs. para-Phenylene Linker: Conformational and Steric Differentiation

The target compound possesses an ethylene (-CH₂CH₂-) spacer between the pyrazole N1 and the cyclohexanecarboxamide nitrogen, generating a flexible two-carbon tether [1]. By contrast, the prototypical CRAC channel modulator exemplified in WO 2011/042797—N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide—attaches the carboxamide via a rigid para-phenylene group directly bonded to the pyrazole N1, yielding a fully conjugated, planar core with only one rotatable bond between the phenyl ring and the carboxamide [2]. This difference in linker flexibility and geometry is predicted to alter the distance and angular relationship between the dicyclopropyl-pyrazole pharmacophore and the carboxamide terminus, influencing binding-site complementarity.

Scaffold topology CRAC channel modulation Structure-activity relationships

Molecular Weight and Size Differentiation from Minimally Substituted Analogs

With a molecular weight of 301.4 g/mol [1], the target compound occupies an intermediate chemical space between fragment-like dicyclopropyl-pyrazole precursors (e.g., 3,5-dicyclopropyl-1H-pyrazole, MW 148.2 g/mol [2]) and larger CRAC modulators bearing extended aromatic substituents (e.g., N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide, estimated MW >380 g/mol). The cyclohexanecarboxamide appendage adds ~153 Da relative to the bare pyrazole core, providing additional van der Waals contacts without breaching typical oral druggability thresholds. This intermediate size profile may offer a favorable balance between target affinity and physicochemical developability.

Lead optimization Fragment-based drug discovery Ligand efficiency

High-Fidelity Research and Screening Applications for N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide (2320224-29-9)


Kinase Selectivity Profiling in JAK2 vs. CRAC Channel Target Deconvolution

Investigators seeking to distinguish JAK2-mediated from CRAC channel-mediated signaling pathways can employ CAS 2320224-29-9 as a structurally distinct probe. The cyclohexanecarboxamide head group differentiates it from the pyrazine-2-carboxamide analog (linked to JAK2 inhibition in vendor claims) and from para-phenylene-linked CRAC modulators disclosed in WO 2011/042797 [1]. Parallel testing of these three chemotypes in identical kinase panels or calcium-flux assays can map the pharmacophore requirements for each target, enabling rational selection of the appropriate chemical tool for subsequent mechanistic studies [1].

Structure-Activity Relationship (SAR) Expansion Around the Dicyclopropyl-Pyrazole Scaffold

Medicinal chemistry teams exploring the SAR of dicyclopropyl-pyrazole-based inhibitors can use this compound to probe the impact of replacing an aromatic carboxamide (pyrazine or phenyl) with a saturated, flexible cyclohexane ring. The resulting changes in lipophilicity (XLogP3-AA = 2.7), rotatable bond count (6), and molecular shape provide quantitative anchor points for correlating physicochemical properties with in vitro potency, selectivity, and permeability [2].

Negative Control or Inactive Comparator Design for Target Engagement Assays

Given that the biological activity of this specific compound has not been extensively characterized in peer-reviewed literature, it may serve as a negative control or inactive comparator in assays where structurally related CRAC inhibitors (e.g., N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1] demonstrate robust activity. The distinct carboxamide terminus and ethylene linker ensure that any observed activity can be attributed to the specific pharmacophore rather than the shared dicyclopropyl-pyrazole core.

Physicochemical Benchmarking in Developability Screening Cascades

With a molecular weight of 301.4 g/mol, only one hydrogen bond donor, and a moderate cLogP of 2.7, this compound resides within favorable oral drug-like space [2]. It can be included in developability screening cascades as a reference compound representing the 'intermediate lipophilicity, single HBD' quadrant, facilitating comparison with more polar (pyrazine) or more lipophilic (quinoline-phenyl) analogs during permeability, solubility, and metabolic stability assessments [2].

Quote Request

Request a Quote for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.